molecular formula C10H8ClN3O B2359044 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-75-6

4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2359044
CAS No.: 338777-75-6
M. Wt: 221.64
InChI Key: HJQFYYMBZYCGBG-UHFFFAOYSA-N
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Description

4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a 3-chloroanilino group attached to the methylene bridge, which is further connected to the pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation reaction between 3-chloroaniline and 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the 3-chloroanilino group and the pyrazolone ring. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-[(3-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-2-1-3-9(4-8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLIPWMCAVULII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=CC2=CNNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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